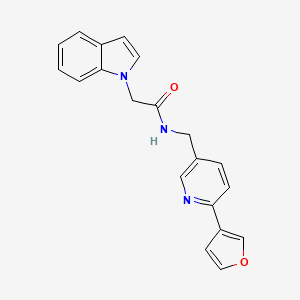

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment. FIIN-3 belongs to a class of compounds known as kinase inhibitors, which are designed to target specific enzymes that play a critical role in cancer cell growth and proliferation.

科学的研究の応用

Anti-Tubercular Activity

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and novel drugs are urgently needed. Researchers synthesized a series of derivatives based on this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings suggest its potential as a candidate for TB therapy.

Cortisol-Sparing CYP11B2 Inhibition

Another intriguing application involves the compound’s interaction with aldosterone synthase (CYP11B2). In clinical studies, a related derivative (LCI699) showed promise in lowering arterial blood pressure by inhibiting CYP11B2. However, its low selectivity for CYP11B1/CYP11B2 led to reduced cortisol secretion. Further exploration of derivatives may yield more selective compounds with improved clinical outcomes .

Novel Indole Scaffold Development

The compound’s indole moiety makes it interesting for scaffold development. Researchers have designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives. These compounds hold potential as novel indole scaffolds with diverse biological activities. Further investigations are needed to explore their full pharmacological potential .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. While not directly related to our compound, the indole core shares similarities. IAA plays essential roles in plant growth, development, and responses to environmental cues. Understanding the compound’s structural resemblance to IAA may inspire further research in plant biology .

Docking Studies and Molecular Interactions

Computational docking studies have explored the interactions of derivatized conjugates of this compound. These studies provide insights into its binding affinity with specific targets, aiding drug design and optimization. Researchers have identified promising binding sites and potential modifications for further development .

Non-Toxicity to Human Cells

In vitro cytotoxicity studies revealed that the compound and its derivatives are non-toxic to human cells, specifically HEK-293 (human embryonic kidney) cells. This safety profile is crucial for drug development, as it suggests a favorable therapeutic window .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of a complex that can modulate the activity of the target .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects are likely to be diverse, depending on the specific targets and pathways involved.

特性

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-20(13-23-9-7-16-3-1-2-4-19(16)23)22-12-15-5-6-18(21-11-15)17-8-10-25-14-17/h1-11,14H,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWRHAZOTGIGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2979017.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2979019.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2979022.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2979023.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanone](/img/structure/B2979024.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979025.png)

![2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2979031.png)

![4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide](/img/structure/B2979036.png)

![N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2979037.png)

![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)